molecular formula C7H6ClF3N2O B1273200 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone CAS No. 863305-84-4

1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone

Cat. No.: B1273200
CAS No.: 863305-84-4
M. Wt: 226.58 g/mol
InChI Key: BPSZCXREHPDTAJ-UHFFFAOYSA-N
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Description

1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone is a useful research compound. Its molecular formula is C7H6ClF3N2O and its molecular weight is 226.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Potential

  • A study by Bhat et al. (2016) involved the synthesis of a series of compounds derived from a similar structure to 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone. These compounds showed broad-spectrum antimicrobial, antioxidant activities, and moderate to excellent anti-cancer activities on breast cancer cell lines, suggesting potential pharmaceutical applications (Bhat et al., 2016).

Antimicrobial and Antifungal Activities

  • Liu et al. (2012) reported the synthesis of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing similar moieties, exhibiting moderate inhibitory activity against the fungal pathogen Gibberella zeae (Liu et al., 2012).
  • Another research by Bondock, Khalifa, and Fadda (2011) described the antimicrobial activity of new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives, which were effective against various bacteria and fungi, indicating the potential for antimicrobial applications (Bondock, Khalifa, & Fadda, 2011).

Chemical Properties and Synthesis

  • Swamy et al. (2013) studied isomorphous structures related to this compound, providing insights into its chemical properties and potential for forming diverse chemical structures (Swamy et al., 2013).
  • Research by Zhou Yu (2002) detailed the synthesis of a key intermediate of herbicides related to this compound, indicating its utility in agricultural applications (Zhou Yu, 2002).

Structural Analysis and Molecular Docking

  • A study by ShanaParveen et al. (2016) conducted a combined experimental and theoretical analysis of a similar structure, focusing on molecular docking, which suggests potential in drug development and molecular biology (ShanaParveen et al., 2016).

Safety and Hazards

The compound is labeled as an irritant . Specific safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

For instance, a molecule with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds , which could influence the compound’s pharmacokinetic properties.

Result of Action

The presence of a trifluoromethyl group can enhance the compound’s interaction with its targets and potentially improve its efficacy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . These factors could influence how “1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone” interacts with its environment and its targets.

Biochemical Analysis

Biochemical Properties

1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. This compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate or downregulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group forms hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature. The compound can readily cross cell membranes and accumulate in specific cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the body. This distribution pattern is crucial for its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. Post-translational modifications and targeting signals play a role in directing the compound to these subcellular compartments, thereby influencing its activity and function .

Properties

IUPAC Name

1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O/c1-3(14)4-5(7(9,10)11)12-13(2)6(4)8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSZCXREHPDTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(N=C1C(F)(F)F)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167207
Record name 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863305-84-4
Record name 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863305-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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